![molecular formula C11H18ClNO B1429336 1-(4-Methoxyphenyl)-2-methylpropan-1-amine hydrochloride CAS No. 72954-90-6](/img/structure/B1429336.png)
1-(4-Methoxyphenyl)-2-methylpropan-1-amine hydrochloride
Overview
Description
1-(4-Methoxyphenyl)-2-methylpropan-1-amine hydrochloride, also known as 4-Methylmethcathinone (4-MMC), is a synthetic cathinone that belongs to the family of psychoactive drugs. It is a powerful stimulant that has gained popularity among recreational drug users due to its euphoric and stimulating effects. Despite its illegal status in many countries, 4-MMC is still widely available on the black market and continues to be used by many individuals. In
Scientific Research Applications
Metabolic Studies and Psychotomimetic Properties
1-(4-Methoxyphenyl)-2-methylpropan-1-amine hydrochloride has been studied for its metabolic pathways and potential psychotomimetic properties. Research by Zweig and Castagnoli (1977) investigated the in vitro O-demethylation of similar methoxylated amines, noting their transformation into various metabolites with potential psychotomimetic properties (Zweig & Castagnoli, 1977).
Structure-Activity Relationships
Glennon, Young, Dukat, Chang-Fong, and El-Zahabi (2007) explored the structure-activity relationships of related compounds, including N-Methyl-1-(4-methoxyphenyl)-2-aminopropane (PMMA), to understand their discriminative stimulus effects in rats (Glennon et al., 2007).
Antimicrobial and Anticoccidial Activities
Research by Georgiadis (1976) demonstrated the antimicrobial and anticoccidial activities of compounds related to 1-(4-Methoxyphenyl)-2-methylpropan-1-amine hydrochloride. The study focused on the synthesis and activity evaluation of these compounds (Georgiadis, 1976).
N-Hydroxylation Studies
Another aspect of metabolic studies includes the N-hydroxylation of similar amines. Gal, Gruenke, and Castagnoli (1975) investigated the N-hydroxylation of 1-(2,5-demethoxy-4-methylphenyl)-2-aminopropane, providing insights into the metabolic pathways of similar compounds (Gal et al., 1975).
Electrophilic Amination in Asymmetric Synthesis
Knight, Brown, Lazzari, Ricci, and Blacker (1997) explored the electrophilic amination of catecholboronate esters formed in asymmetric hydroboration, involving derivatives of 1-(4-Methoxyphenyl)-2-methylpropan-1-amine (Knight et al., 1997).
Analgesic Activity of Derivatives
Takahashi, Chida, Suzuki, Yanaura, Suzuki, and Masuda (1983) synthesized optically pure derivatives of 1-aryl-N-2'-hydroxy-1'-isopropylethyl-2-(4-substituted phenyl) ethylamines, including compounds structurally related to 1-(4-Methoxyphenyl)-2-methylpropan-1-amine, and evaluated their analgesic activities (Takahashi et al., 1983).
Catalytic Amination Studies
Bassili and Baiker (1990) conducted studies on the catalytic amination of 1-methoxy-2-propanol over silica-supported nickel, exploring the reaction parameters and product distribution relevant to compounds like 1-(4-Methoxyphenyl)-2-methylpropan-1-amine (Bassili & Baiker, 1990).
properties
IUPAC Name |
1-(4-methoxyphenyl)-2-methylpropan-1-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO.ClH/c1-8(2)11(12)9-4-6-10(13-3)7-5-9;/h4-8,11H,12H2,1-3H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXRHAKAYGDRQKU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C1=CC=C(C=C1)OC)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methoxyphenyl)-2-methylpropan-1-amine hydrochloride |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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